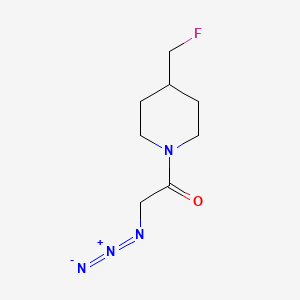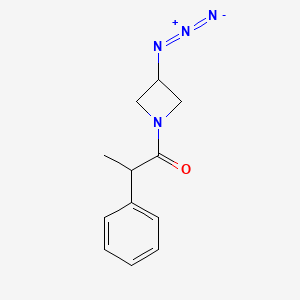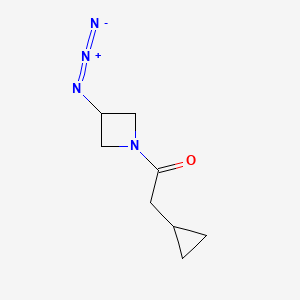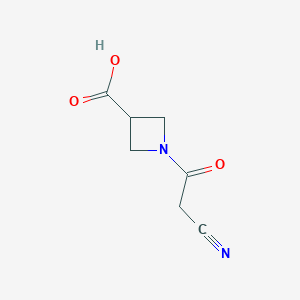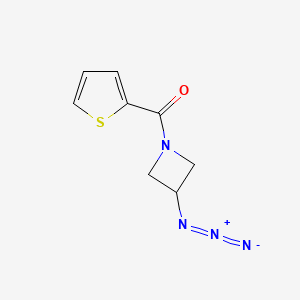
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine
Übersicht
Beschreibung
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine is a compound that features a pyridine ring substituted with a difluoropyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with 3,3-difluoropyrrolidine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes using reagents such as aluminum fluoride and copper fluoride at elevated temperatures . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms, which are electron-withdrawing groups.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted pyridines, while oxidation and reduction can yield pyridine N-oxides or reduced pyridine derivatives, respectively .
Wissenschaftliche Forschungsanwendungen
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety enhances the compound’s binding affinity and selectivity by interacting with the active sites of these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but different biological activity.
3,3-Difluoropyrrolidine: Shares the difluoropyrrolidine moiety but lacks the pyridine ring, resulting in different chemical properties and applications.
Uniqueness
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine is unique due to the combination of the pyridine ring and the difluoropyrrolidine moiety. This structure provides a balance of electronic and steric effects, making it a versatile compound for various applications in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3/c10-9(11)3-5-14(6-9)8-7(12)2-1-4-13-8/h1-2,4H,3,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHGTTLFKDWHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


